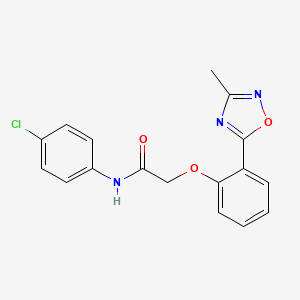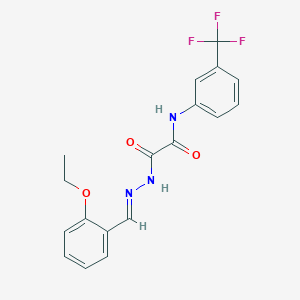
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2-methoxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2-methoxyethyl)acetamide, also known as BBA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BBA belongs to the sulfonamide class of compounds and has been studied for its biochemical and physiological effects, as well as its mechanism of action.
作用機序
The mechanism of action of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2-methoxyethyl)acetamide involves the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes. 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2-methoxyethyl)acetamide has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation. 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2-methoxyethyl)acetamide also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. By targeting these enzymes and pathways, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2-methoxyethyl)acetamide can modulate various cellular processes and lead to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2-methoxyethyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, modulation of gene expression, and alteration of cellular signaling pathways. 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2-methoxyethyl)acetamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2-methoxyethyl)acetamide has several advantages for use in laboratory experiments, including its high potency and selectivity, as well as its ability to modulate specific cellular processes. However, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2-methoxyethyl)acetamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2-methoxyethyl)acetamide. One area of interest is the development of new derivatives of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2-methoxyethyl)acetamide with improved pharmacological properties. Another area of interest is the study of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2-methoxyethyl)acetamide in combination with other drugs or therapies, to determine its potential synergistic effects. Additionally, further research is needed to elucidate the precise mechanism of action of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2-methoxyethyl)acetamide and its potential applications in various fields.
合成法
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2-methoxyethyl)acetamide can be synthesized using a multistep process that involves the reaction of 4-chlorobenzene sulfonamide with 4-bromobenzyl chloride, followed by the reaction of the resulting intermediate with 2-methoxyethylamine and acetic anhydride. The final product is obtained after purification and characterization using various analytical techniques.
科学的研究の応用
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2-methoxyethyl)acetamide has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2-methoxyethyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In drug discovery, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2-methoxyethyl)acetamide has been used as a lead compound for the development of new drugs with improved efficacy and safety. In neuroscience, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2-methoxyethyl)acetamide has been studied for its potential role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClN2O4S/c1-26-11-10-21-18(23)13-22(12-14-2-4-15(19)5-3-14)27(24,25)17-8-6-16(20)7-9-17/h2-9H,10-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETAMHTXTZKTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709706.png)








![1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B7709772.png)
